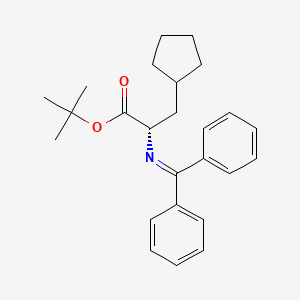
5-Cyclopropoxy-6-(trifluoromethyl)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-6-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C10H8F3NO3 and a molecular weight of 247.17 g/mol . It is a derivative of nicotinic acid, characterized by the presence of a cyclopropoxy group at the 5-position and a trifluoromethyl group at the 6-position of the nicotinic acid ring.
Vorbereitungsmethoden
The synthesis of 5-Cyclopropoxy-6-(trifluoromethyl)nicotinic acid involves several steps, including acylation, cyclization, and hydrolysis. One method starts with trifluoroacetyl chloride, vinyl ethyl ether, and 3-aminoacrylonitrile as raw materials. These undergo acylation, cyclization, and hydrolysis to yield the desired product . The process is relatively straightforward and suitable for industrial production due to the availability and cost-effectiveness of the raw materials.
Analyse Chemischer Reaktionen
5-Cyclopropoxy-6-(trifluoromethyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-6-(trifluoromethyl)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to nicotinic acid pathways.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropoxy and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate various biochemical pathways. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
5-Cyclopropoxy-6-(trifluoromethyl)nicotinic acid can be compared with other nicotinic acid derivatives, such as:
5-Fluoro-6-(trifluoromethyl)nicotinic acid: This compound has a fluorine atom at the 5-position instead of a cyclopropoxy group.
6-(Trifluoromethyl)nicotinic acid: Lacks the cyclopropoxy group, making it less complex.
The presence of the cyclopropoxy group in this compound provides unique chemical properties, such as increased stability and reactivity, which can be advantageous in various applications.
Eigenschaften
Molekularformel |
C10H8F3NO3 |
|---|---|
Molekulargewicht |
247.17 g/mol |
IUPAC-Name |
5-cyclopropyloxy-6-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H8F3NO3/c11-10(12,13)8-7(17-6-1-2-6)3-5(4-14-8)9(15)16/h3-4,6H,1-2H2,(H,15,16) |
InChI-Schlüssel |
XAHMYDHOLFWXLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(N=CC(=C2)C(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


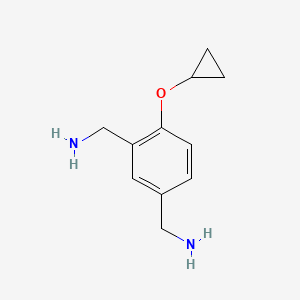

![N-benzyl-4-(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)-4-oxobutanamide](/img/structure/B14804020.png)
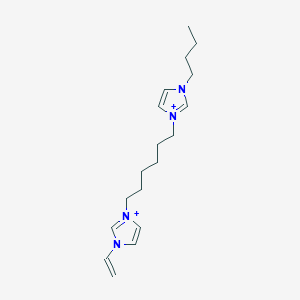

![2-(4-methoxyphenoxy)-N-[3-(piperidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B14804037.png)
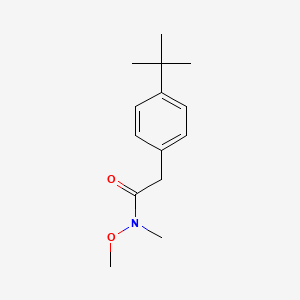


![disodium;[(2R,3R,5R)-3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14804064.png)
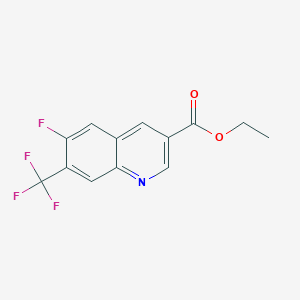
![2-(4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]methoxy]phenyl)-N'-hydroxyethanimidamide](/img/structure/B14804072.png)

